molecular formula C4H9Cl3Sn B050099 Butyltin trichloride CAS No. 1118-46-3

Butyltin trichloride

Cat. No.: B050099
CAS No.: 1118-46-3
M. Wt: 282.2 g/mol
InChI Key: YMLFYGFCXGNERH-UHFFFAOYSA-K
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Mechanism of Action

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds.

Biochemical Analysis

Biochemical Properties

Butyltin trichloride is involved in various biochemical reactions. It has been examined as a precursor to tin dioxide coatings on glass . Such coatings, especially when doped, are low-emissivity and transparent to visible light, reflect infrared light, and provide a high conductance and a low sheet resistance

Cellular Effects

It is known that it can have toxic effects on the human body . It is also used as a polyvinyl chloride (PVC) stabilizer . Consequently, the this compound leaches into the wine along with other organotin compounds (some of which are used as wood preservatives for the wine barrels) .

Molecular Mechanism

It is known to readily decompose at or close to the hot glass surface . The tin dioxide coatings formed are transparent to visible light, reflect infrared light, and are highly conductive . If these coatings are doped with fluorine from a source like trifluoroacetic acid (TFA), the coating will also have a lowered emissivity .

Temporal Effects in Laboratory Settings

It is known that it is stable at least 300 days at -20 oC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Administration of tributyltin chloride (TBTC) and dibutyltin dichloride (DBTC) to mice resulted in the obvious elevation of serum enzymatic activities, as well as the inhibition of succinate-linked State 3 respiration in hepatic mitochondria at 24 h after administration .

Metabolic Pathways

Metabolism of butyltin compounds by cytochrome P450 enzymes has been suggested to play an important role in the induction of biological effects .

Transport and Distribution

It is known that it is transported and distributed within cells and tissues .

Subcellular Localization

It is known that it is localized in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyltin trichloride can be synthesized through the reaction of butylmagnesium chloride with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of butyltin compounds. The process involves the controlled addition of chlorine gas to butyltin, resulting in the formation of this compound along with other by-products such as dibutyltin dichloride and tributyltin chloride .

Chemical Reactions Analysis

Types of Reactions: Butyltin trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

butyl(trichloro)stannane
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InChI

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3
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InChI Key

YMLFYGFCXGNERH-UHFFFAOYSA-K
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Canonical SMILES

CCCC[Sn](Cl)(Cl)Cl
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Molecular Formula

C4H9Cl3Sn
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DSSTOX Substance ID

DTXSID0029210
Record name Butyltin trichloride
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Molecular Weight

282.2 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Yellow to red clear liquid; [MSDSonline]
Record name Stannane, butyltrichloro-
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Record name Mono-n-butyltin trichloride
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Boiling Point

102 °C @ 12 mm Hg
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Flash Point

81 °C (closed cup)
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Solubility

Sol in organic solvents; sparingly sol in water with partial hydrolysis
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Density

1.71 at 25 °C/4 °C
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Mechanism of Action

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds.
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Color/Form

Colorless liquid

CAS No.

1118-46-3
Record name Butyltin trichloride
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Record name Mono-n-butyltin trichloride
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Record name Stannane, butyltrichloro-
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Record name Butyltin trichloride
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Melting Point

-63 °C
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butyltin trichloride?

A1: this compound has the molecular formula C4H9Cl3Sn and a molecular weight of 281.22 g/mol [].

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized by a range of spectroscopic techniques, including:

  • NMR Spectroscopy: Both 1H, 13C, and 119Sn NMR can be used to determine the structure and purity of the compound [, , , , ].
  • FTIR Spectroscopy: Infrared spectroscopy helps identify the characteristic functional groups present in the molecule [, , ].
  • Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound [, ].

Q3: Is this compound compatible with Polyvinyl chloride (PVC)?

A3: Yes, this compound is often used as a stabilizer in PVC production. It helps prevent the degradation of the polymer during processing at high temperatures [, ].

Q4: How does this compound stabilize PVC?

A4: this compound reacts with HCl released during PVC degradation, forming organotin chlorides that do not catalyze further degradation. Additionally, it can substitute labile chlorine atoms in PVC, improving its stability [].

Q5: What are the main catalytic applications of this compound?

A5: this compound is a versatile catalyst used in various reactions, including:

  • Glycerolysis of Triacylglycerides: It catalyzes the conversion of triacylglycerides to monoacylglycerols and diacylglycerols [].
  • Reduction of Alkyl Halides: It acts as a co-catalyst in the reduction of alkyl halides by sodium borohydride [].
  • Ring-Opening Polymerization (ROP): It catalyzes the ROP of lactides, producing cyclic polylactides [].
  • Etherification Reactions: It promotes etherifications and hydro-hydroxy-eliminations [, ].

Q6: What is the proposed mechanism for this compound catalyzed glycerolysis?

A6: The exact mechanism is still debated, but it's suggested to involve coordination of the this compound to the carbonyl group of the triacylglyceride, facilitating nucleophilic attack by glycerol [].

Q7: How selective is this compound in catalyzing organic reactions?

A7: The selectivity of this compound varies depending on the reaction conditions and substrates. For example, in the reaction of 1-(tributylstannyl)-2-butene with aldehydes, it shows high Z-selectivity in 2-butenylation and erythro-selectivity in 1-methyl-2-propenylation [].

Q8: How does changing the alkyl group in organotin chlorides affect their catalytic activity in lactide polymerization?

A8: Studies comparing dimethyltin dichloride, dibutyltin dichloride, and diphenyltin dichloride in lactide ROP showed the following reactivity order: Me2SnCl2 < Bu2SnCl2 << Ph2SnCl2. This suggests that larger, more electron-donating groups on the tin center increase its catalytic activity [].

Q9: How does the number of chlorine atoms on the tin center affect the reactivity of organotin compounds?

A9: In the series of tributyltin chloride, dibutyltin dichloride, and this compound, the reactivity increases with the number of chlorine atoms attached to the tin center, indicating that a more electrophilic tin center enhances the catalytic activity [].

Q10: What are the known toxicological effects of this compound?

A11: this compound has been found to be developmentally toxic in animal studies. Research shows it can cause maternal toxicity, embryo lethality, and fetal malformations [, , ].

Q11: What is the environmental impact of this compound?

A12: this compound is considered an environmental pollutant. It can accumulate in sediments and bioaccumulate in organisms, posing risks to aquatic ecosystems. More research is needed to understand its degradation pathways and long-term ecological effects [].

Q12: What analytical methods are used to determine this compound in environmental samples?

A12: Common methods for analyzing this compound in environmental matrices (like air, soil, and water) include:

  • Gas Chromatography with Atomic Emission Detection (GC-AED): This method offers high sensitivity and selectivity for organotin compounds [].
  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of this compound based on its mass spectrum [, , , , ].
  • Supercritical Fluid Extraction (SFE): This extraction method is used to isolate this compound from solid matrices like soil, prior to analysis [].

Q13: How are Butyltin compounds extracted from textile samples for analysis?

A14: A common method involves using a synergetic solvent mixture, such as acetic acid/sodium acetate buffer and methanol, followed by derivatization with sodium tetraethylborate and extraction with hexane [, ].

Q14: Why is derivatization often required in the analysis of Butyltin compounds?

A15: Derivatization converts the relatively non-volatile Butyltin chlorides into more volatile and thermally stable derivatives, making them suitable for analysis by gas chromatography [, , ].

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